

Application Note: A1120 as a Tool for Studying the RBP4-TTR Interaction

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Compound of Interest

Compound Name: A 1120

Cat. No.: B1666370

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Audience: Researchers, scientists, and drug development professionals.

Introduction

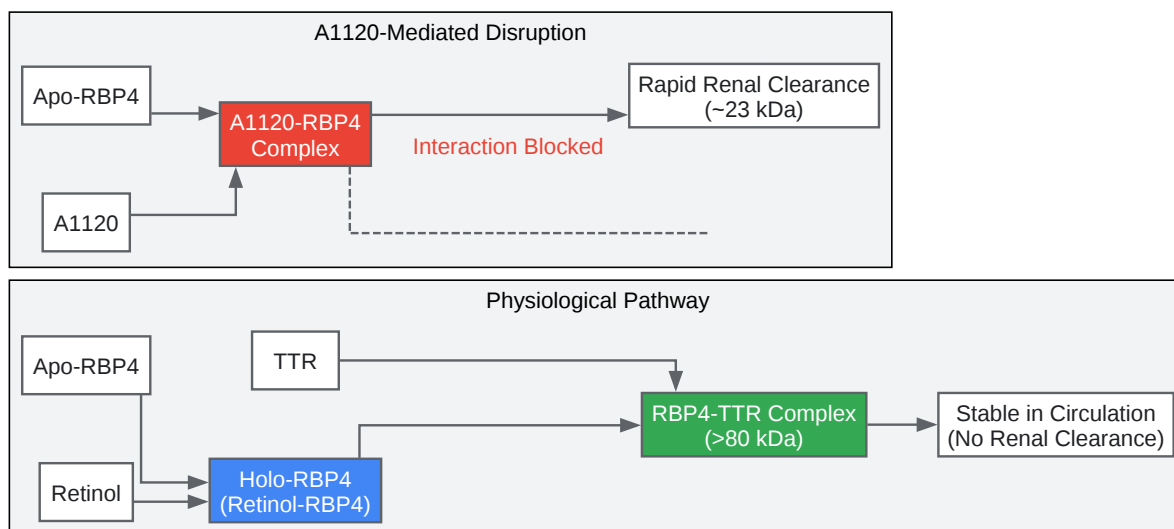
Retinol-Binding Protein 4 (RBP4) is the primary transport protein for retinol (Vitamin A) in the bloodstream. In the liver, retinol binds to RBP4, which then forms a complex with Transthyretin (TTR).[1][2] This interaction is crucial as the larger RBP4-TTR complex prevents the renal filtration and premature degradation of RBP4, thereby extending its circulatory half-life and ensuring retinol delivery to peripheral tissues.[1][2][3] Dysregulation of RBP4 levels has been implicated in various conditions, including insulin resistance and degenerative retinal diseases.[4]

A1120 is a potent, non-retinoid small molecule ligand of RBP4.[1][5] It acts as an antagonist to the RBP4-TTR interaction. By binding to the retinol-binding pocket of RBP4, A1120 induces a conformational change that disrupts the RBP4-TTR interface.[5][6] This prevents the formation of the protein complex, leading to the rapid clearance of RBP4 from the bloodstream via the kidneys.[6][7] This application note provides an overview of A1120, its mechanism of action, and detailed protocols for its use in studying the RBP4-TTR interaction.

Mechanism of Action of A1120

A1120 competitively binds to RBP4 with high affinity, displacing retinol. This binding alters the conformation of loops on the surface of RBP4 that are essential for docking with TTR.[6] Consequently, the RBP4-A1120 complex cannot bind to TTR and is rapidly cleared from

circulation.[6] This mechanism is distinct from that of the synthetic retinoid fenretinide, which causes steric hindrance that prevents the RBP4-TTR complex from forming.[6]



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Caption: Mechanism of A1120-mediated disruption of the RBP4-TTR interaction.

Quantitative Data Summary

A1120 demonstrates superior potency in binding to RBP4 and disrupting the RBP4-TTR interaction when compared to the first-generation antagonist, fenretinide.

Compound	Assay Type	Parameter	Value	Reference
A1120	RBP4 Binding Affinity	Ki	8.3 nM	[5][6]
A1120	RBP4-TTR Interaction (TR-FRET)	IC50	155 nM	[8]
Fenretinide	RBP4-TTR Interaction (TR-FRET)	IC50	4,500 nM (4.5 μ M)	[8]
Retinol	RBP4-TTR Interaction (TR-FRET)	EC50	308 nM	[8]
A1120	In Vivo Mouse Study	Serum RBP4 Reduction	~75%	[8][9]

Experimental Protocols

Protocol 1: In Vitro RBP4-TTR Interaction Assay using TR-FRET

This protocol is based on the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays described in the literature for quantifying the RBP4-TTR interaction and its inhibition by compounds like A1120.[8][10]

Objective: To measure the ability of A1120 to inhibit the retinol-induced interaction between RBP4 and TTR.

Materials:

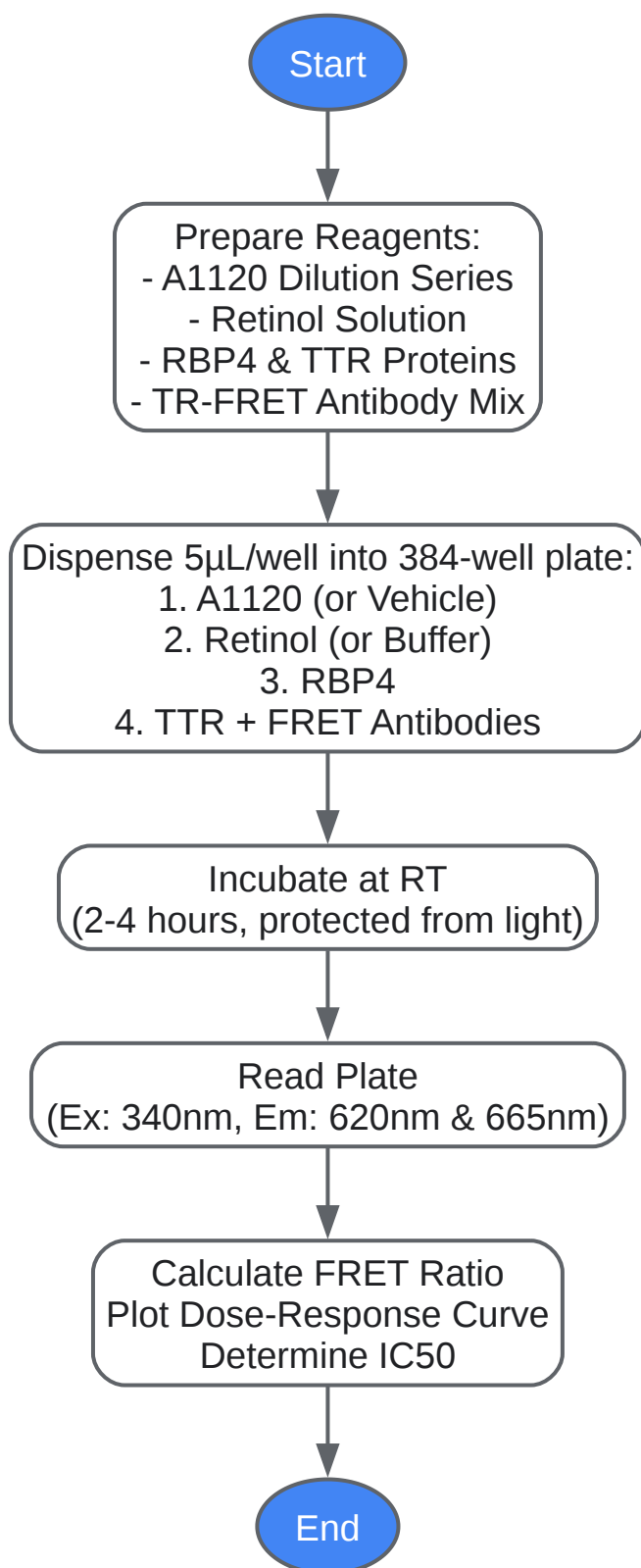
- Recombinant Human RBP4
- Recombinant Human TTR
- A1120

- All-trans Retinol
- TR-FRET Donor (e.g., Europium-cryptate labeled anti-tag antibody)
- TR-FRET Acceptor (e.g., d2-labeled anti-tag antibody)
- Assay Buffer (e.g., PBS, 0.1% BSA)
- 384-well low-volume white plates
- TR-FRET compatible plate reader

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of A1120 in 100% DMSO. Create a serial dilution series of A1120 in assay buffer.
 - Prepare a stock solution of all-trans retinol in 100% DMSO or ethanol. Prepare a working solution in assay buffer. The final concentration should be at or near the EC50 for the interaction (e.g., ~300 nM).[\[8\]](#)
 - Prepare solutions of tagged RBP4 and tagged TTR in assay buffer.
 - Prepare solutions of the TR-FRET donor and acceptor antibodies according to the manufacturer's instructions.
- Assay Protocol:
 - Add 5 μ L of the A1120 serial dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO vehicle) and "no retinol" controls.
 - Add 5 μ L of the retinol working solution to all wells except the "no retinol" control.
 - Add 5 μ L of the RBP4 solution to all wells.

- Add 5 μ L of the TTR solution, pre-mixed with the donor and acceptor antibodies, to all wells.
- Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
- Data Acquisition:
 - Read the plate on a TR-FRET enabled reader. Excite at ~340 nm and read emissions at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
 - Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) * 10,000.
- Data Analysis:
 - Normalize the data using the "no inhibitor" control as 100% interaction and the "no retinol" control as 0% interaction.
 - Plot the normalized TR-FRET ratio against the log concentration of A1120.
 - Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.



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Caption: Experimental workflow for the in vitro TR-FRET RBP4-TTR disruption assay.

Protocol 2: In Vitro RBP4-TTR Interaction Assay using AlphaLISA

The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive alternative for studying protein-protein interactions.[\[11\]](#)[\[12\]](#)

Objective: To provide an alternative method for measuring the inhibitory effect of A1120 on the RBP4-TTR interaction.

Materials:

- Biotinylated RBP4
- Acceptor Bead-conjugated Anti-TTR Antibody (or TTR conjugated to an epitope tag and an Acceptor Bead-conjugated anti-tag antibody)
- Streptavidin-coated Donor Beads
- A1120
- All-trans Retinol
- AlphaLISA Assay Buffer
- 384-well ProxiPlate
- Alpha-enabled plate reader

Procedure:

- Reagent Preparation:
 - Prepare A1120 and Retinol solutions as described in Protocol 1.
 - Prepare working solutions of Biotinylated RBP4 and Acceptor Bead-conjugated Anti-TTR antibody in AlphaLISA buffer.
- Assay Protocol (3-Step Addition):

- Add 5 μ L of the A1120 serial dilutions to the wells of a 384-well plate.
- Add 5 μ L of a mix containing Retinol and Biotinylated RBP4.
- Incubate for 60 minutes at room temperature.
- Add 10 μ L of Acceptor Bead-conjugated Anti-TTR antibody.
- Incubate for 60 minutes at room temperature.
- Add 10 μ L of Streptavidin-coated Donor Beads (prepare under subdued light).
- Incubate for 30-60 minutes at room temperature in the dark.
- Data Acquisition:
 - Read the plate on an Alpha-enabled reader (e.g., EnVision) with excitation at 680 nm and emission detection at 520-620 nm.
- Data Analysis:
 - Plot the AlphaLISA signal (counts) against the log concentration of A1120 and perform a sigmoidal dose-response curve fit to determine the IC50.

Conclusion

A1120 is a valuable chemical probe for investigating the biology of the RBP4-TTR axis. Its high affinity and specific mechanism of action make it a superior tool compared to older compounds like fenretinide. The provided protocols for TR-FRET and AlphaLISA assays offer robust and high-throughput methods for screening and characterizing novel inhibitors of this critical protein-protein interaction, aiding in research and the development of potential therapeutics for diseases associated with RBP4 dysregulation.

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